

Sakamototide Substrate Peptide TFA: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Sakamototide substrate peptide
	TFA
Cat. No.:	B15598130

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide, widely recognized in the scientific community as SAMS peptide, is a synthetic peptide renowned for its utility as a specific and efficient substrate for AMP-activated protein kinase (AMPK). This document serves as a comprehensive technical guide on Sakamototide, detailing its biochemical properties, its application in kinase assays, and the critical considerations for its use in research and drug development. The trifluoroacetic acid (TFA) salt form, a common counter-ion from peptide synthesis and purification, is also discussed in detail due to its potential impact on experimental outcomes.

Peptide Identity and Physicochemical Properties

Sakamototide is a synthetic peptide designed as a substrate for the AMPK family of kinases. While the name "Sakamototide" is used commercially, the most frequently cited and studied sequence is the SAMS peptide.

Table 1: Peptide Identity

Feature	Description
Common Name	SAMS Peptide
Amino Acid Sequence	H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-NH ₂
One-Letter Code	HMRSAMSGHLHLVKRR-NH ₂ [1][2]
Molecular Formula	C ₇₄ H ₁₃₂ N ₃₀ O ₁₇ S ₂
Molecular Weight	1778.3 g/mol [1]
Form	Typically supplied as a lyophilized powder[1]
Counter-ion	Commonly Trifluoroacetate (TFA)

Note: Some commercial suppliers may list a different sequence (ALNRTSSDSALHRRR) under the name Sakamototide.[3] Researchers should verify the sequence provided by their specific vendor.

The Role of Trifluoroacetic Acid (TFA)

Sakamototide is typically supplied as a TFA salt, a remnant of the solid-phase peptide synthesis and purification process. While often considered inert, TFA can influence experimental results, particularly in cell-based assays.

Key Considerations for TFA:

- **Cytotoxicity:** TFA can exhibit cytotoxic effects at concentrations as low as the nanomolar range, potentially inhibiting cell proliferation.[1]
- **Assay Interference:** The acidic nature of TFA can potentially alter the pH of assay buffers if not properly accounted for, which can affect enzyme kinetics.
- **Alternative Salt Forms:** For sensitive applications, especially in vivo studies or cell-based assays, it is advisable to consider TFA-free forms of the peptide or to perform a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.

Biochemical Data: A Substrate for AMPK

Sakamototide (SAMS peptide) is a well-established substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK exists as a heterotrimeric complex with a catalytic α subunit and regulatory β and γ subunits. There are two isoforms of the catalytic subunit, $\alpha 1$ and $\alpha 2$.

Table 2: Kinetic Parameters of SAMS Peptide with AMPK Isoforms

AMPK Isoform	Km (μM)	Vmax (nmol/min/mg)	Specific Activity Comparison
$\alpha 1$ -complexes	26 - 37	Not explicitly stated in a comparative manner	Higher specific activity compared to $\alpha 2$ -complexes[4]
$\alpha 2$ -complexes	80 - 121	Not explicitly stated in a comparative manner	Lower specific activity compared to $\alpha 1$ -complexes[4]

One study reported that $\alpha 1$ and $\alpha 2$ containing complexes have "equal specific activity measured with the SAMS peptide".[5] However, another detailed kinetic analysis showed that $\alpha 1$ -complexes exhibit higher specific activity for the SAMS peptide.[4]

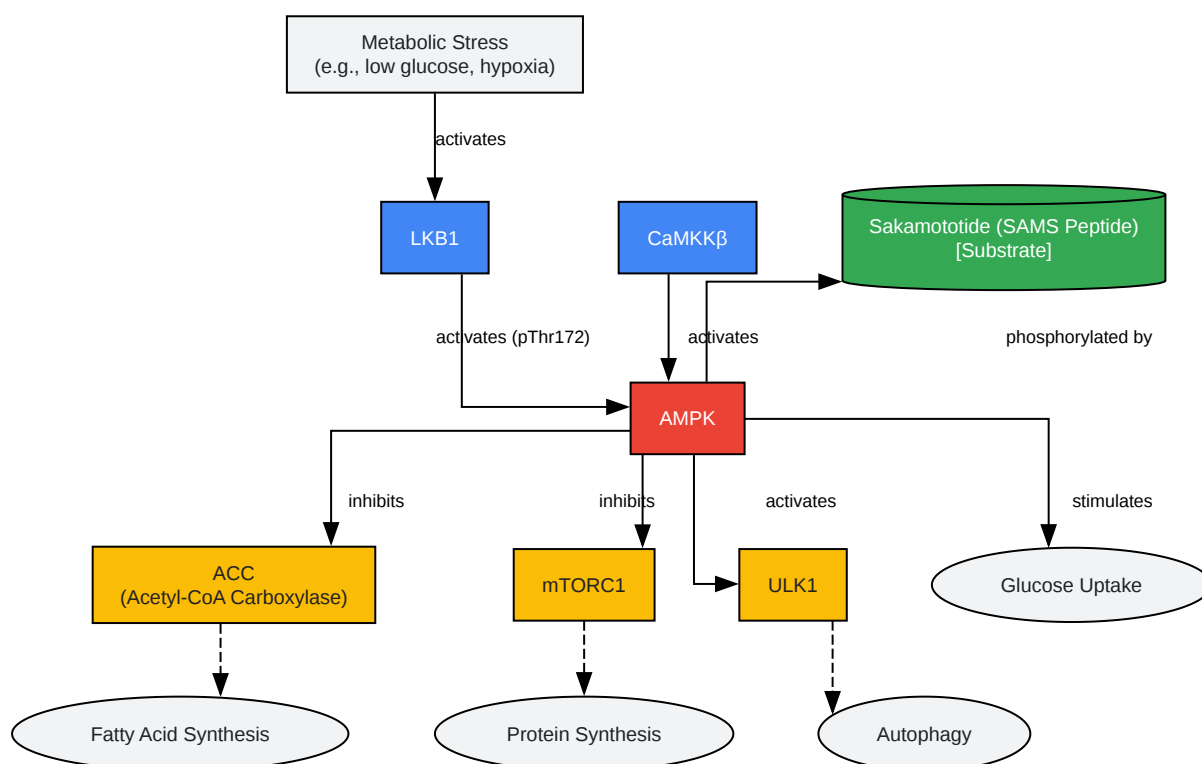
Table 3: Example IC50 Value Determined Using SAMS Peptide

Inhibitor	Kinase	Substrate	IC50
Staurosporine	AMPK (A1/B1/G2)	SAMS Peptide	16.5 nM

This table provides an example of how SAMS peptide can be used in inhibitor screening assays. The IC50 value is from a specific experiment and may vary depending on assay conditions.

Signaling Pathway

Sakamototide is a tool to probe the activity of AMPK, a central node in cellular metabolic regulation. The AMPK signaling pathway is activated by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.



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Caption: AMPK Signaling Pathway Overview.

Experimental Protocols

Sakamototide (SAMS peptide) is primarily used in in vitro kinase assays to measure AMPK activity. Below are detailed methodologies for both non-radiolabeled and radiolabeled assay formats.

Non-Radiolabeled Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol and is suitable for high-throughput screening.^{[6][7]}

Materials:

- Sakamototide (SAMS peptide)
- Recombinant active AMPK enzyme
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP
 - ADP
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
- Multi-well plates (white, opaque)
- Plate-reading luminometer

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Sakamototide in nuclease-free water.
 - Dilute the AMPK enzyme to the desired concentration in Kinase Buffer.
 - Prepare the ATP and substrate mix by diluting ATP and Sakamototide to the desired final concentrations in Kinase Buffer.

- Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.
- Kinase Reaction:
 - In a multi-well plate, add your test compounds (inhibitors or activators) and vehicle controls.
 - Add the diluted AMPK enzyme to each well.
 - Initiate the kinase reaction by adding the ATP/Sakamototide mix. The final reaction volume is typically 5-25 μL .
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate reader.

Radiolabeled Kinase Assay ([γ - ^{32}P]ATP Format)

This is a traditional and highly sensitive method for measuring kinase activity.^{[8][9][10]}

Materials:

- Sakamototide (SAMS peptide)
- Recombinant active AMPK enzyme
- [γ - ^{32}P]ATP

- Non-radiolabeled ("cold") ATP
- Kinase Buffer (e.g., 50 mM HEPES, pH 7.5; 10 mM MgCl₂; 1 mM DTT)
- Phosphocellulose paper (e.g., P81)
- Wash Buffer (e.g., 75 mM phosphoric acid)
- Scintillation vials and scintillation fluid
- Scintillation counter

Procedure:

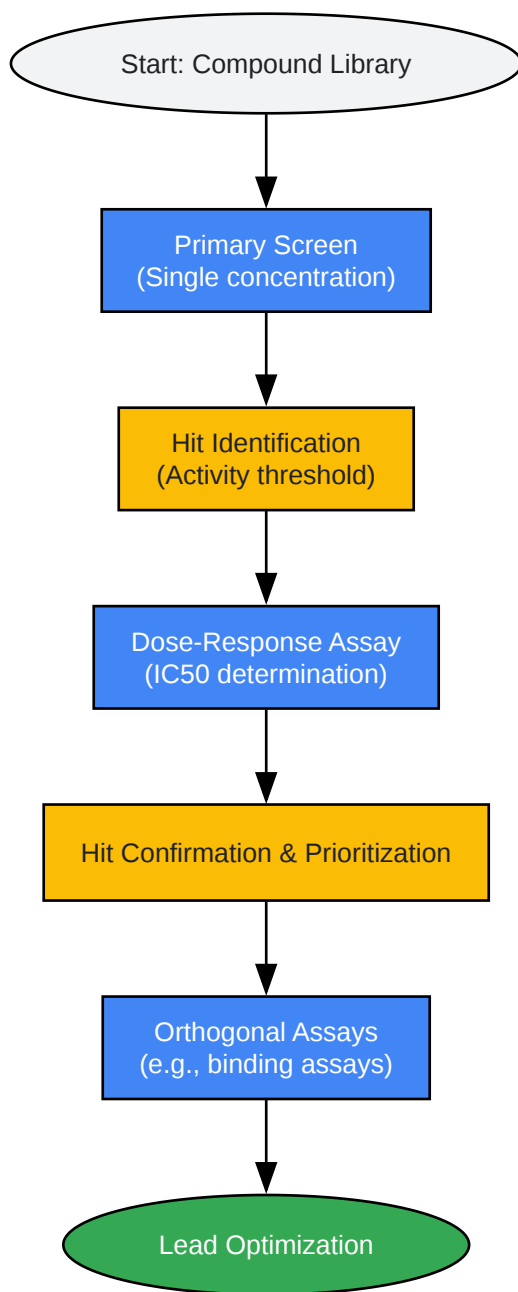
- Prepare Reaction Mix:
 - Prepare a reaction mix containing Kinase Buffer, Sakamototide, and a mixture of cold ATP and [γ -³²P]ATP. The final ATP concentration should be at or near the K_m for ATP.
- Kinase Reaction:
 - In a microcentrifuge tube, add the diluted AMPK enzyme.
 - Initiate the reaction by adding the reaction mix.
 - Incubate at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Spotting:
 - Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The positive charges on the paper will bind the negatively charged phosphorylated peptide.
- Washing:
 - Wash the P81 papers multiple times in Wash Buffer to remove unincorporated [γ -³²P]ATP.
- Quantification:

- Place the washed P81 paper in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ -³²P]ATP.

Experimental Workflows

Kinase Inhibitor Screening Workflow

Sakamototide is an ideal substrate for high-throughput screening (HTS) of AMPK inhibitors.



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